Phosphorus pentachloride

Übersicht

Beschreibung

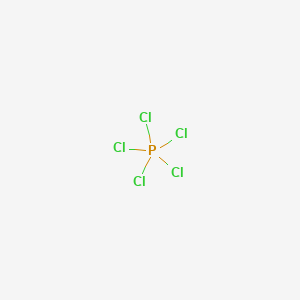

Phosphorus pentachloride (PCl₅) is a pale yellow, moisture-sensitive solid with the molecular formula Cl₅P. It adopts a trigonal bipyramidal geometry in gaseous and liquid states, but its structure in the solid state involves ionization into [PCl₄]⁺ and [PCl₆]⁻ ions, as evidenced by Raman spectroscopy and electrical conductivity studies . PCl₅ is synthesized by chlorinating phosphorus trichloride (PCl₃) with elemental chlorine:

$$ \text{PCl₃ + Cl₂ → PCl₅} $$

It hydrolyzes vigorously in water to form phosphorus oxychloride (POCl₃), phosphoric acid (H₃PO₄), and hydrochloric acid (HCl):

$$ \text{PCl₅ + 4H₂O → H₃PO₄ + 5HCl} $$

As a versatile chlorinating agent, PCl₅ is widely used in organic synthesis to replace hydroxyl groups with chlorine atoms and to phosphorylate enamines, vinyl azoles, and other substrates . Its applications span pharmaceuticals, agrochemicals, flame retardants, and polymer stabilizers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphorus pentachloride is typically prepared by the reaction of phosphorus trichloride with an excess of chlorine gas: [ \text{PCl}_3 + \text{Cl}_2 \rightarrow \text{PCl}_5 ] This reaction is carried out in a controlled environment to ensure the complete conversion of phosphorus trichloride to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where phosphorus trichloride is introduced into a reactor containing a stream of chlorine gas. The solid this compound is then collected at the bottom of the reactor. This method ensures high purity and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphorus pentachloride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form phosphoric acid and hydrogen chloride. [ \text{PCl}_5 + 4\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 5\text{HCl} ]

Reaction with Alcohols: Reacts with alcohols to form alkyl chlorides and phosphorus oxychloride. [ \text{ROH} + \text{PCl}_5 \rightarrow \text{RCl} + \text{POCl}_3 + \text{HCl} ]

Reaction with Sulfur Dioxide: Forms phosphoryl chloride and thionyl chloride. [ \text{PCl}_5 + \text{SO}_2 \rightarrow \text{POCl}_3 + \text{SOCl}_2 ]

Common Reagents and Conditions: this compound reacts with various reagents under different conditions. For example, it reacts with water at room temperature, with alcohols under mild heating, and with sulfur dioxide at elevated temperatures .

Major Products: The major products formed from these reactions include phosphoric acid, alkyl chlorides, phosphoryl chloride, and thionyl chloride .

Wissenschaftliche Forschungsanwendungen

Chlorination Agent

PCl₅ is primarily recognized for its function as a chlorinating agent in organic synthesis. It facilitates the conversion of alcohols and carboxylic acids into acid chlorides, which are crucial intermediates in the production of various organic compounds. The general reaction can be represented as follows:

This reaction showcases PCl₅'s ability to replace hydroxyl groups with chlorine atoms, thereby enhancing the reactivity of organic molecules for subsequent reactions .

Pharmaceutical Industry

In the pharmaceutical sector, PCl₅ plays a vital role in the synthesis of antibiotics such as penicillin and cephalosporins . These compounds are synthesized through chlorination reactions that modify existing structures to enhance their biological activity. The use of PCl₅ in these processes allows for precise control over the chlorination steps, yielding products with desired pharmacological properties .

Catalyst in Organic Reactions

PCl₅ also serves as a catalyst in various organic reactions, including:

- Condensation Reactions : It catalyzes the formation of larger molecules from smaller ones by facilitating the removal of water.

- Cyclization Reactions : PCl₅ promotes the formation of cyclic compounds, which are essential in many natural products and pharmaceuticals .

Synthesis of Acid Chlorides

The compound is instrumental in producing acid chlorides from carboxylic acids. Acid chlorides are highly reactive intermediates used to synthesize esters, amides, and other derivatives. This application is crucial for creating complex molecules in both industrial and laboratory settings .

Mechanistic Insights

Research has shown that PCl₅ can engage in multiple reaction pathways, often involving the formation of intermediate species like a-halogeno-ethers. These intermediates can further undergo dehydrochlorination to yield phosphonates or other functional groups . Understanding these mechanisms enhances the ability to design specific reactions tailored to desired outcomes.

Case Studies and Research Findings

Several studies have documented the efficacy of PCl₅ in various applications:

- A study on the reaction between glutarimide and PCl₅ demonstrated its utility in synthesizing 2,3,6-trichloropyridine , highlighting its effectiveness despite producing impure products due to side reactions .

- Research involving phosphorus additives for lithium-ion batteries found that treatment with PCl₅ improved voltage stability and safety through the formation of symmetrical phosphates .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chlorination Agent | Converts alcohols and carboxylic acids into acid chlorides |

| Pharmaceutical Synthesis | Used in the production of penicillin and cephalosporins |

| Catalysis | Acts as a catalyst for condensation and cyclization reactions |

| Acid Chloride Production | Essential for synthesizing reactive intermediates |

| Mechanistic Studies | Involves formation of a-halogeno-ethers leading to diverse products |

Wirkmechanismus

Phosphorus pentachloride exerts its effects primarily through its ability to donate chlorine atoms to other molecules. This chlorination process involves the formation of a reactive intermediate, which then transfers the chlorine atom to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphorus Compounds

Phosphorus Trichloride (PCl₃)

| Property | PCl₅ | PCl₃ |

|---|---|---|

| Structure | Trigonal bipyramidal (gas/liquid); ionic [PCl₄]⁺[PCl₆]⁻ (solid) | Trigonal pyramidal (sp³ hybridized) |

| Reactivity | Stronger chlorinating agent; reacts with alcohols, carboxylic acids, and metals | Moderate reactivity; hydrolyzes to H₃PO₃ |

| Hydrolysis Products | POCl₃, H₃PO₄, HCl | H₃PO₃, HCl |

| Toxicity (HAC*) | 0.2 mg/m³ | 0.2 mg/m³ |

| Applications | Pharmaceuticals, agrochemicals, phosphorylation reactions | Production of POCl₃, surfactants |

Key Differences :

- PCl₅ exhibits higher reactivity due to its ability to act as both a chlorinating and phosphorylating agent, whereas PCl₃ is primarily a chlorinating agent .

- In NMR studies, PCl₅ derivatives show ³¹P chemical shifts ranging from +200 ppm (trichlorophosphonium cations) to −300 ppm (hexachlorophosphate anions), reflecting varied coordination states. PCl₃ derivatives typically exhibit shifts near 0 ppm .

Phosphorus Oxychloride (POCl₃)

| Property | PCl₅ | POCl₃ |

|---|---|---|

| Structure | Ionic in solid state | Tetrahedral |

| Reactivity | Stronger chlorinating agent; reacts with water violently | Less reactive; controlled hydrolysis |

| Hydrolysis Products | POCl₃, H₃PO₄, HCl | H₃PO₄, HCl |

| Toxicity (HAC*) | 0.2 mg/m³ | 0.05 mg/m³ |

| Applications | Synthesis of phosphorylated heterocycles | Production of pesticides, plasticizers |

Key Differences :

- POCl₃ is less corrosive and toxic than PCl₅, making it preferable for controlled reactions .

- PCl₅ is essential for synthesizing hexacoordinated phosphorus compounds (e.g., [PCl₆]⁻), while POCl₃ forms tetracoordinated intermediates .

Other Phosphorus Pentahalides (PF₅, PBr₅)

| Property | PCl₅ | PF₅ | PBr₅ (hypothetical) |

|---|---|---|---|

| Stability | Stable as solid/gas | Gas-phase stable | Rare; decomposes readily |

| Geometry | Trigonal bipyramidal | Trigonal bipyramidal | Not well-characterized |

| Reactivity | Hydrolyzes violently | Less hydrolytically reactive | Highly unstable |

| Applications | Industrial chlorination | Limited; niche fluorinations | No significant applications |

Key Insights :

- PF₅ is less reactive toward hydrolysis due to fluorine’s electronegativity, whereas PCl₅ readily ionizes in polar solvents .

- PBr₅ is rarely observed, as bromine’s larger size destabilizes the pentacoordinated structure .

Phosphorylation Reactions

For example, reactions with N-vinylindoles yield derivatives with ³¹P NMR shifts at −297 ppm (hexachlorophosphate anions) .

Industrial Use

Biologische Aktivität

Phosphorus pentachloride (PCl₅) is a significant chemical compound with diverse applications in organic synthesis and industrial chemistry. Its biological activity, particularly its corrosive and toxic effects, has been the subject of extensive research. This article reviews the biological activity of PCl₅, focusing on its toxicity, mechanisms of action, and relevant case studies.

PCl₅ is a colorless, water-sensitive solid that can appear yellowish when contaminated. It has a trigonal bipyramidal molecular geometry and behaves as a Lewis acid, facilitating various chemical reactions, including chlorination and hydrolysis .

Acute Toxicity

PCl₅ exhibits significant acute toxicity through various exposure routes:

- Oral Exposure : The oral LD₅₀ (lethal dose for 50% of the population) in rats is approximately 660 mg/kg .

- Inhalation Exposure : The inhalation LC₅₀ for rats over a four-hour exposure is about 0.205 mg/L .

- Dermal Exposure : It causes severe skin burns and eye damage upon contact .

Chronic Effects

Prolonged exposure to PCl₅ may lead to damage to organs and tissues. Specific target organ toxicity (STOT) has been noted, particularly affecting the respiratory system and skin. The compound does not exhibit carcinogenic properties based on current data but may cause reproductive toxicity with prolonged exposure .

PCl₅ primarily acts as a corrosive agent due to its strong electrophilic nature. Upon contact with moisture or biological tissues, it hydrolyzes rapidly to produce hydrochloric acid (HCl) and phosphorus oxychloride (POCl₃), leading to tissue damage:

The release of HCl contributes significantly to its corrosive properties, causing severe burns on skin and mucous membranes .

Case Studies

Several studies have documented the biological effects of PCl₅:

- Dermal Corrosivity Assessment : A study utilizing the Corrositex® in vitro method demonstrated that PCl₅ has high corrosivity potential, with a sensitivity of 85% in predicting skin corrosivity compared to in vivo tests .

- Respiratory Toxicity : Inhalation studies in laboratory animals revealed acute respiratory distress following exposure to PCl₅ vapors, highlighting its potential as a respiratory irritant and systemic toxin .

- Hydrolysis Reaction : Research indicates that the hydrolysis of PCl₅ in aqueous environments can lead to significant toxicological consequences due to the rapid formation of HCl, which is harmful to aquatic life and can disrupt local ecosystems .

Summary of Biological Activity

| Property | Value |

|---|---|

| Oral LD₅₀ | 660 mg/kg (rat) |

| Inhalation LC₅₀ | 0.205 mg/L (4 hours, rat) |

| Skin Corrosivity | Severe burns; causes eye damage |

| Hydrolysis Products | HCl, POCl₃ |

| Mechanism | Corrosive via hydrolysis |

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing phosphorus pentachloride, and how are impurities minimized?

this compound is synthesized via two primary routes:

- Direct chlorination of PCl₃ : , conducted in anhydrous conditions at 40–60°C with controlled gas flow to prevent over-chlorination .

- Reaction of white phosphorus (P₄) with excess Cl₂ : , requiring rigorous temperature control to avoid explosive intermediates . Impurities like unreacted PCl₃ or Cl₂ are removed via vacuum sublimation at 160–170°C under inert gas . Purity is confirmed by melting point analysis (166–167°C) and gas chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Vibrational spectroscopy : IR and Raman spectra identify P-Cl stretching modes (400–600 cm⁻¹) and confirm molecular symmetry .

- X-ray diffraction (XRD) : Resolves the trigonal bipyramidal geometry in solid-state structures .

- Mass spectrometry : Detects dissociation products (e.g., PCl₃⁺ and Cl⁻) under electron ionization .

Q. How should this compound be stored to prevent hydrolysis, and what are the risks of contamination?

PCl₅ must be stored in airtight, moisture-resistant containers under inert gas (e.g., N₂ or Ar) at temperatures below 25°C. Hydrolysis produces HCl and H₃PO₄, which can corrode equipment and alter reaction outcomes. Contamination checks include pH testing of residues and Karl Fischer titration for moisture .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in chlorination reactions?

PCl₅ exhibits solvent-dependent behavior:

- In non-polar solvents (e.g., CCl₄) , it remains undissociated, acting as a Lewis acid catalyst for Friedel-Crafts alkylation .

- In polar aprotic solvents (e.g., CH₃CN) , partial dissociation into and enhances electrophilic chlorination of alcohols or ethers . Solvent choice directly impacts reaction kinetics and product selectivity, as shown in studies comparing chlorination yields in benzene vs. acetonitrile .

Q. What mechanistic pathways explain PCl₅’s role in converting alcohols to alkyl chlorides?

The reaction proceeds via SN2 nucleophilic substitution :

- PCl₅ coordinates with the hydroxyl oxygen, forming a phosphorylated intermediate.

- Cl⁻ attacks the α-carbon, displacing the phosphoryl group as . Side reactions (e.g., elimination) are minimized by maintaining low temperatures (−10°C to 0°C) and stoichiometric excess of PCl₅ .

Q. How can researchers resolve contradictions in reported reaction yields for PCl₅-mediated syntheses?

Discrepancies often arise from:

- Moisture content : Even trace H₂O hydrolyzes PCl₅, reducing effective reagent concentration.

- Solvent purity : Residual protic solvents (e.g., EtOH) deactivate PCl₅.

- Temperature gradients : Exothermic reactions require precise cooling to avoid thermal decomposition. Standardizing protocols (e.g., pre-drying solvents with molecular sieves) improves reproducibility .

Q. What safety protocols are critical when scaling up PCl₅ reactions?

- Engineering controls : Use fume hoods with scrubbers to neutralize HCl emissions .

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., Viton®), full-face shields, and aprons .

- Emergency protocols : Immediate neutralization of spills with dry NaHCO₃ or CaO to prevent HCl release .

Q. How does this compound compare to alternative chlorinating agents (e.g., POCl₃ or NCS) in selectivity and efficiency?

- PCl₅ is superior for bulky substrates due to its strong Lewis acidity, but it generates more corrosive byproducts.

- POCl₃ is milder and preferred for acid-sensitive substrates but requires catalytic DMAP for efficient chlorination.

- N-Chlorosuccinimide (NCS) is water-tolerant but limited to substrates with activated C-H bonds .

Q. Methodological Tables

| Parameter | PCl₅ in Non-Polar Solvents | PCl₅ in Polar Solvents |

|---|---|---|

| Dissociation | Minimal | Partial () |

| Reaction Rate (Alcohols) | Slow | Fast |

| Byproduct Formation | Low | Moderate (HCl evolution) |

| Optimal Temp Range | 25–40°C | 0–10°C |

| Selectivity | High (monochlorination) | Moderate (over-chlorination risk) |

Eigenschaften

IUPAC Name |

pentachloro-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYTMXLRWXGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5P, PCl5 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033896 | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentachloride is a greenish-yellow crystalline solid with an irritating odor. It is decomposed by water to form hydrochloric and phosphoric acid and heat. This heat may be sufficient to ignite surrounding combustible material. It is corrosive to metals and tissue. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation., Greenish-yellow crystalline solid with an irritating odor; [CAMEO], FUMING WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., White to pale-yellow, crystalline solid with a pungent, unpleasant odor. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 °F at 760 mmHg (EPA, 1998), 159 °C (sublimes), Sublimes | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Sol in carbon disulfide, carbon tetrachloride, Reacts with water; soluble in carbon disulfide, carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.6 (NIOSH, 2023) - Denser than water; will sink, 2.114 g/cu cm at 25.15 °C, Relative density (water = 1): 1.6, 3.60 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (Air = 1), Relative vapor density (air = 1): 7.2 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 131.9 °F (EPA, 1998), 0.01 [mmHg], VP: 1 mm Hg at 55.5 °C (132 °F), 1.6 Pa (0.012 mm Hg) at 20 °C, Vapor pressure, Pa at 55.5 °C: 133, (132 °F): 1 mmHg | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White to pale yellow crystalline mass, Tetragonal crystals, White to pale-yellow, crystalline solid. | |

CAS No. |

10026-13-8 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EX753TYDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorane, pentachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

(decomposes) 298 °F (under pressure) sublimes at about 212 °F without melting (EPA, 1998), 160.5 °C /freezing point/, Melting point = 148 °C (under pressure); sublimes near 100 °C without melting, 324 °F (Sublimes) | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.